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molecular formula C21H24N2O B8796032 (1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one

(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one

Cat. No. B8796032
M. Wt: 320.4 g/mol
InChI Key: JWTSVUUPJIIXTO-UHFFFAOYSA-N
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Patent
US06664272B2

Procedure details

To a solution of 1.0 g (17.22 mmol) of acetone and 5.26 g (35.30 mmol) of 4-dimethylamino benzaldehyde in 172 mL of a 0.25M solution of aqueous NaOH (43.05 mmol) was added 2.26 mL (1.72 mmol) of a 25% w/w aqueous solution of cetyltrimethylammonium chloride. The mixture was allowed to stir vigorously at room temperature for 72 hours, diluted with 100 ml of brine and extracted with two 75 mL portions of methylene chloride. The organic phase was dried over anhydrous MgSO4 and concentrated in vacuo. The residue was recrystallized from ethyl acetate to provide 1.21 g (22%) of a dark red powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43.05 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][N:6]([CH3:15])[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=1.[OH-].[Na+]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Cl-].[Na+].O>[CH3:5][N:6]([CH3:15])[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH:1][C:2](=[O:3])[CH:4]=[CH:11][C:10]2[CH:13]=[CH:14][C:7]([N:6]([CH3:15])[CH3:5])=[CH:8][CH:9]=2)=[CH:9][CH:8]=1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5.26 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43.05 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Two
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir vigorously at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with two 75 mL portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)N(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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